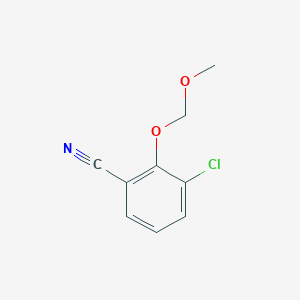![molecular formula C12H6F4O2 B8132089 2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B8132089.png)
2,2',6,6'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diol is a fluorinated biphenyl derivative characterized by the presence of four fluorine atoms and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diol typically involves the fluorination of biphenyl precursors. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available biphenyl compounds. The steps include selective fluorination followed by hydroxylation. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in 2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various biphenyl derivatives with different degrees of fluorination.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents like sodium methoxide or lithium aluminum hydride.
Major Products:
Oxidation: Fluorinated quinones.
Reduction: Partially or fully de-fluorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups replacing the fluorine atoms.
科学研究应用
2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical resistance and thermal stability.
作用机制
The mechanism by which 2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diol exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards molecular targets, influencing various biochemical pathways.
相似化合物的比较
2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains carboxyl groups instead of hydroxyl groups, leading to different chemical properties and applications.
2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-dimethanol: Features methanol groups, which can influence its solubility and reactivity.
Uniqueness: 2,2’,6,6’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diol is unique due to the combination of fluorine atoms and hydroxyl groups, which impart distinct chemical properties such as high reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds.
属性
IUPAC Name |
4-(2,6-difluoro-4-hydroxyphenyl)-3,5-difluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O2/c13-7-1-5(17)2-8(14)11(7)12-9(15)3-6(18)4-10(12)16/h1-4,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFKONDLPMDUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)O)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S,7R)-13-bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B8132038.png)



![8-chloro-1,11-dihydropyrimido[4,5-a]carbazol-2-one](/img/structure/B8132068.png)

![2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one](/img/structure/B8132076.png)



